molecular formula C9H10O3S B2544555 Methyl 4-formyl-2,5-dimethylthiophene-3-carboxylate CAS No. 2248369-26-6

Methyl 4-formyl-2,5-dimethylthiophene-3-carboxylate

Cat. No.: B2544555
CAS No.: 2248369-26-6
M. Wt: 198.24
InChI Key: RYSSSQITDIGJBI-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2,5-dimethylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a formyl group at the 4-position, two methyl groups at the 2- and 5-positions, and a carboxylate ester group at the 3-position. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-2,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10). Another approach is the Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: 4-carboxy-2,5-dimethylthiophene-3-carboxylate.

    Reduction: 4-hydroxymethyl-2,5-dimethylthiophene-3-carboxylate.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 4-formyl-2,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 4-formyl-2,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-formylthiophene-3-carboxylate: Lacks the methyl groups at the 2- and 5-positions.

    Methyl 2,5-dimethylthiophene-3-carboxylate: Lacks the formyl group at the 4-position.

    Methyl 4-formyl-2-methylthiophene-3-carboxylate: Lacks one of the methyl groups at the 5-position.

Uniqueness

Methyl 4-formyl-2,5-dimethylthiophene-3-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and carboxylate ester groups allows for versatile chemical modifications, while the methyl groups enhance its stability and lipophilicity.

Properties

IUPAC Name

methyl 4-formyl-2,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-5-7(4-10)8(6(2)13-5)9(11)12-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSSSQITDIGJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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